molecular formula C11H11BrO2 B1322498 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- CAS No. 164012-31-1

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Cat. No.: B1322498
CAS No.: 164012-31-1
M. Wt: 255.11 g/mol
InChI Key: ZMEGAKQYQYQIHK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages . The compound is a brominated and dimethylated variant, which may exhibit unique properties due to these modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- typically involves the bromination and subsequent cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- involves its interaction with various molecular targets and pathways. The bromine and dimethyl groups may enhance its binding affinity to specific enzymes or receptors, leading to altered biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is unique due to its specific bromination and dimethylation, which can significantly influence its chemical reactivity and biological properties. These modifications may enhance its potential as a therapeutic agent or industrial chemical compared to other similar compounds .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-3H-chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEGAKQYQYQIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626570
Record name 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164012-31-1
Record name 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methyl-but-2-enoic acid 4-bromo-phenyl ester (7 g, 27.6 mmol) in anhydrous dichloromethane (200 mL) was cooled (ice bath) and treated with aluminum chloride (6.6 g, 49.6 mmol) and the reaction mixture was stirred overnight at ambient temperature. The reaction mixture was quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether (×2). The combined organic extract was washed woth brine (×1), dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to afford an oil which was purified by flash column chromatography over silica gel (230-400 mesh) using 2.5% ethyl acetate in hexane as the eluent to afford the title compound (4.2 g, 57%).
Quantity
7 g
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reactant
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200 mL
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6.6 g
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reactant
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Yield
57%

Synthesis routes and methods II

Procedure details

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